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molecular formula C15H21ClN2O2 B8492584 1-Ethoxycarbonyl-4-[2-(3-chlorophenyl)-ethyl]-piperazine CAS No. 113240-39-4

1-Ethoxycarbonyl-4-[2-(3-chlorophenyl)-ethyl]-piperazine

Cat. No. B8492584
M. Wt: 296.79 g/mol
InChI Key: BDXCIWATLNUYFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04804661

Procedure details

50 ml of ethanol, 50 g of potassium hydroxide and 8.8 ml of water are added to 39.8 g of 1-ethoxycarbonyl-4-[2-(3-chlorophenyl)-ethyl]-piperazine, obtainable by reacting 17.7 g of 1-ethoxycarbonylpiperazine and 24.6 g of 2-(3-chlorophenyl)-ethyl bromide while heating at 120°-125° under nitrogen, and the whole is heated under reflux for 3 hours. The whole is then allowed to cool, is diluted with 300 ml of water and 300 ml of toluene and shaken thoroughly, and then the organic phase is separated off, washed with saturated sodium chloride solution, dried over sodium sulphate and concentrated to dryness by evaporation under reduced pressure. 1-[2-(3-chlorophenyl)-ethyl]piperazine is obtained and can be purified via the hydrochloride (m.p. 260°) from which it can then be freed again by treatment with sodium hydroxide solution, separation with diethyl ether and evaporation of the latter.
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Four
Quantity
39.8 g
Type
reactant
Reaction Step Four
Name
Quantity
8.8 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[K+].C(OC([N:8]1[CH2:13][CH2:12][N:11]([CH2:14][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[C:18]([Cl:22])[CH:17]=2)[CH2:10][CH2:9]1)=O)C.C(OC(N1CCNCC1)=O)C.ClC1C=C(CCBr)C=CC=1>O.C1(C)C=CC=CC=1.C(O)C>[Cl:22][C:18]1[CH:17]=[C:16]([CH2:15][CH2:14][N:11]2[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]2)[CH:21]=[CH:20][CH:19]=1 |f:0.1|

Inputs

Step One
Name
Quantity
17.7 g
Type
reactant
Smiles
C(C)OC(=O)N1CCNCC1
Step Two
Name
Quantity
24.6 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)CCBr
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
O
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
50 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
39.8 g
Type
reactant
Smiles
C(C)OC(=O)N1CCN(CC1)CCC1=CC(=CC=C1)Cl
Name
Quantity
8.8 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
shaken thoroughly
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while heating at 120°-125° under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
the whole is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
WASH
Type
WASH
Details
washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness by evaporation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)CCN1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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